molecular formula C29H30F2N4O8P B609681 Fosifloxuridine nafalbenamide CAS No. 1332837-31-6

Fosifloxuridine nafalbenamide

Cat. No. B609681
M. Wt: 631.54
InChI Key: LYMGFDGRLCYHTR-ICIRLHQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosifloxuridine nafalbenamide, also known as NUC-3373, is a fluoropyrimidine that is incorporated into DNA and inhibits thymidylate synthetase . This potentially leads to the induction of DNA damage and cell cycle arrest . It is currently being investigated in clinical studies .


Synthesis Analysis

Fosifloxuridine nafalbenamide is under development for the treatment of advanced solid tumors including colorectal cancer, cholangiocarcinoma, pleural mesothelioma, basal cell carcinoma, hodgkin lymphoma (b-cell hodgkin lymphoma), metastatic renal cell carcinoma, metastatic transitional cell carcinoma (urothelial cell carcinoma), head and neck squamous cell carcinoma, esophageal cancer, metastatic colorectal cancer, gastric cancer, triple-negative breast cancer, endometrial cancer, metastatic melanoma, non-small cell lung cancer . The drug candidate consists of the active anti-cancer metabolite, FUDR-MP and a protective phosphoramidate moiety . It is a small molecule administered intravenously . The drug candidate is developed based on Protide technology platform .


Molecular Structure Analysis

The molecular formula of Fosifloxuridine nafalbenamide is C29H29FN3O9P . Its molecular weight is 613.53 . The InChI code is 1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1 .


Chemical Reactions Analysis

Fosifloxuridine nafalbenamide is a Thymidylate synthase inhibitor . It has anticancer activity and has the potential to evoke a host immune response and enhance immunoresearch .


Physical And Chemical Properties Analysis

The molecular weight of Fosifloxuridine nafalbenamide is 613.54 . The molecular formula is C29H30F2N4O8P . It appears as a solid and is white to off-white in color .

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Monitoring : A study by Stevens et al. (1984) in the "British Journal of Cancer" demonstrated the use of 19F NMR to monitor the metabolism of fluorinated pyrimidines like 5-fluorouracil in tumors and liver, highlighting the potential of NMR techniques in drug analysis and cancer research (Stevens et al., 1984).

  • Anticancer Drug Delivery : Ma et al. (2018) in "Nanoscale" reported on the creation of nucleic acid nanogels containing floxuridine for efficient drug delivery to cancer cells. These nanogels showed promising inhibitory activity against cancer cells (Ma et al., 2018).

  • Incorporation into DNA and Antitumor Mechanisms : Sakamoto et al. (2015) in the "International Journal of Oncology" studied how trifluridine and 2′-deoxy-5-fluorouridine are incorporated into DNA, providing insights into their differing antitumor mechanisms (Sakamoto et al., 2015).

  • Targeted Cancer Therapy : Landowski et al. (2005) in "Molecular Cancer Therapeutics" explored the development of floxuridine amino acid ester prodrugs for targeted delivery to cancer cells overexpressing the PEPT1 transporter. This approach aimed to enhance the selectivity and reduce toxicity of floxuridine in cancer treatment (Landowski et al., 2005).

  • PET Imaging Studies for Cancer : Vesselle et al. (2003) conducted research on the use of 3'-Deoxy-3'-(18)F-fluorothymidine ((18)F-FLT) in PET imaging studies for assessing cellular proliferation in human cancers. This research in "Journal of Nuclear Medicine" provides valuable insights into the dosimetry and potential application of FLT in cancer diagnosis (Vesselle et al., 2003).

Safety And Hazards

The safety data sheet for Fosifloxuridine nafalbenamide indicates that it is for research use only and not for human or veterinary use . More specific safety and hazard information may be found in the material safety data sheet .

Future Directions

Fosifloxuridine nafalbenamide is currently under clinical development by NuCana and is in Phase II for Hodgkin Lymphoma (B-Cell Hodgkin Lymphoma) and Esophageal Cancer . According to GlobalData, Phase II drugs for these conditions have a 17% and 25% phase transition success rate (PTSR) indication benchmark for progressing into Phase III, respectively .

properties

IUPAC Name

benzyl (2S)-2-[[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37)/t18-,23-,25+,26+,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOWRMNRHMERIO-ZVAHOJSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosifloxuridine nafalbenamide

CAS RN

1332837-31-6
Record name Fosifloxuridine nafalbenamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332837316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosifloxuridine nafalbenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fosifloxuridine nafalbenamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YO6QT3SZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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